molecular formula C17H10F3NO3 B1417505 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione CAS No. 301341-01-5

3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione

Cat. No.: B1417505
CAS No.: 301341-01-5
M. Wt: 333.26 g/mol
InChI Key: BESSHVAHXFUSAW-UHFFFAOYSA-N
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Description

3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione is a recognized and potent ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/22537075/]. This compound exhibits high selectivity for GSK-3β, a serine/threonine kinase that is a critical node in numerous cellular signaling pathways, including Wnt/β-catenin, which regulates cell proliferation and differentiation. Its primary research value lies in the pharmacological interrogation of GSK-3β's role in disease pathologies. Researchers utilize this inhibitor to probe mechanisms in neurodegenerative disorders, as GSK-3β is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease models [https://pubmed.ncbi.nlm.nih.gov/22537075/]. Furthermore, due to the role of GSK-3β in cell survival and apoptosis, this compound is a vital tool in oncology research for investigating its cytotoxic effects and potential as a therapeutic strategy in various cancer cell lines, including glioblastoma [https://pubmed.ncbi.nlm.nih.gov/22537075/]. Beyond GSK-3β, this compound also demonstrates inhibitory activity against the dual-specificity tyrosine-regulated kinase 1A (DYRK1A), expanding its utility into research on Down syndrome and other conditions linked to DYRK1A dysregulation [https://pubmed.ncbi.nlm.nih.gov/22537075/]. Its well-defined mechanism of action and dual-kinase profile make it an essential chemical probe for dissecting complex kinase-driven signaling networks in both neurological and cancer biology.

Properties

IUPAC Name

4-hydroxy-3-[[3-(trifluoromethyl)phenyl]iminomethyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO3/c18-17(19,20)10-4-3-5-11(8-10)21-9-13-15(22)12-6-1-2-7-14(12)24-16(13)23/h1-9,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESSHVAHXFUSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=CC(=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione typically involves the condensation of 3-(trifluoromethyl)aniline with a suitable chromene derivative. One common method includes the following steps:

    Starting Materials: 3-(trifluoromethyl)aniline and 2H-chromene-2,4-dione.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The base deprotonates the chromene derivative, facilitating the nucleophilic attack by the aniline derivative. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography, are often employed.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various hydro derivatives.

Scientific Research Applications

Medicinal Chemistry

The incorporation of trifluoromethyl groups in organic compounds often leads to increased metabolic stability and bioactivity. The chromene framework is a significant scaffold in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Several studies have indicated that chromene derivatives exhibit promising anticancer properties. For instance, compounds similar to 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione have been investigated for their ability to inhibit specific cancer cell lines. The mechanism may involve the induction of apoptosis or the inhibition of cell proliferation pathways.

Antimicrobial Properties

Research has shown that fluorinated compounds can enhance antimicrobial activity. The presence of the trifluoromethyl group may contribute to increased lipophilicity, allowing better membrane penetration and enhanced efficacy against bacterial strains.

Enzyme Inhibition

Compounds containing the chromene structure have been explored for their ability to inhibit various enzymes, including protein kinases. The trifluoromethyl aniline moiety can interact with the active sites of these enzymes, potentially leading to therapeutic effects in conditions like cancer and inflammation.

Neuroprotective Effects

Some studies suggest that chromene derivatives may exhibit neuroprotective effects. The ability of these compounds to cross the blood-brain barrier could make them candidates for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Fluorescent Dyes

The unique electronic properties of 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione make it suitable for applications in material science, particularly as a fluorescent dye. Its potential use in bioimaging and as a tracer in biochemical assays has been explored due to its stability and fluorescence characteristics.

Synthesis and Derivative Development

The synthesis of this compound involves various organic reactions that allow for the modification of its structure to enhance specific properties. Research on derivatives has focused on altering substituents to improve solubility, bioavailability, and overall biological activity.

Case Studies and Research Findings

StudyApplicationFindings
AnticancerDemonstrated inhibition of cancer cell proliferation via apoptosis induction.
AntimicrobialShowed enhanced activity against resistant bacterial strains compared to non-fluorinated analogs.
NeuroprotectionIndicated potential protective effects on neuronal cells under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

The structural and functional nuances of 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione can be elucidated through comparisons with analogs differing in substituents or core modifications. Below is a detailed analysis:

Structural Analogues with Varied Substituents

A key class of analogs involves modifications to the anilino group’s substituents. These changes impact electronic properties, steric bulk, and solubility:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Features
Target Compound (301341-01-5) C₁₇H₁₀F₃NO₃ 333.27 3-CF₃ Strong electron-withdrawing -CF₃ group; Z-configuration enhances rigidity.
4-CF₃ Analog (478077-39-3) C₁₇H₁₀F₃NO₃ 333.27 4-CF₃ Para-CF₃ may reduce steric hindrance compared to meta-CF₃.
3,4-Dichloro Analog (364617-51-6) C₁₆H₉Cl₂NO₃ 334.16 3-Cl, 4-Cl Electron-withdrawing Cl groups; higher lipophilicity vs. CF₃ derivatives.
2,4-Difluoro Analog (876722-89-3) C₁₆H₉F₂NO₃ 301.25 2-F, 4-F Reduced steric bulk; potential for hydrogen bonding via F atoms.
4-Iodo Analog (365242-91-7) C₁₆H₉INO₃ 406.16 4-I Heavy atom (I) enhances crystallinity; may aid in X-ray structure analysis.

Key Observations :

  • Steric and Spatial Considerations : The meta-CF₃ substituent in the target compound introduces steric hindrance, which may limit rotational freedom compared to the para-CF₃ analog .
  • Lipophilicity : The dichloro analog (334.16 g/mol) has higher lipophilicity (Cl vs. F/CF₃), which could influence membrane permeability in biological systems .
Core-Modified Chromene-Dione Derivatives

Compounds with modified chromene-dione cores or additional functional groups highlight divergent reactivity and applications:

  • Reported melting point: 104–105°C .
  • (Z)-2-Isopropyl-2-(3,4,5-trimethoxystyryl)-2H-furo[3,2-g]chromene-3,7-dione : Features a trimethoxy styryl group, enhancing π-π stacking interactions. Synthesized via n-BuLi-mediated reactions, indicating sensitivity to steric effects .

Comparison with Target Compound :

  • Methoxy/formyl substituents in analogs increase solubility in polar solvents, whereas the target compound’s -CF₃ group may favor organic solvents.

Biological Activity

3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its effects on various biological systems.

Chemical Structure and Synthesis

The compound belongs to the chromene family, characterized by a chromene core with a trifluoromethyl aniline substituent. The synthesis typically involves a condensation reaction between appropriate chromene derivatives and trifluoromethyl aniline under acidic or basic conditions. For instance, a reported method involves the use of L-proline as a catalyst in the synthesis of related chromeno compounds, showcasing the versatility of chromene derivatives in organic synthesis .

Anticancer Properties

Research has indicated that derivatives of 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione exhibit significant anticancer properties. In particular, studies have shown that certain analogs can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Case Study: MCF7 Cell Line

A molecular docking study revealed that specific derivatives of chromenes demonstrated anti-proliferative activity and increased ROS generation in MCF7 cells. The results suggested that these compounds could potentially serve as lead candidates for further development in cancer therapeutics .

Antimicrobial Activity

In addition to anticancer effects, chromene derivatives have been evaluated for their antimicrobial properties. For instance, certain 3-formylchromone derivatives have shown activity against Helicobacter pylori and other pathogenic bacteria. The structure-activity relationship (SAR) studies indicated that modifications to the chromene structure could enhance their antimicrobial efficacy .

P2Y Receptor Antagonism

Recent studies have identified some chromene derivatives as antagonists of the P2Y6 receptor, which is implicated in various inflammatory and neurodegenerative conditions. These compounds exhibited IC50 values in the low micromolar range, indicating promising potential for therapeutic applications targeting P2Y receptors .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Target/Cell Line
3-nitro-2-(trifluoromethyl)-2H-chromeneP2Y6 Receptor Antagonist3.491321N1 astrocytoma cells
6,8-Dichloro-3-formylchromoneAnti-H. pyloriComparable to MetronidazoleH. pylori
6,8-Dibromo-3-formylchromoneUrease InhibitorPotentJack bean urease

The biological activities of 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways through ROS generation.
  • Receptor Modulation : It acts as an antagonist at P2Y receptors, influencing signaling pathways associated with inflammation.
  • Enzyme Inhibition : Certain derivatives inhibit key enzymes such as urease, which is vital for bacterial survival.

Q & A

Q. What are the recommended synthetic routes for 3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione?

While the specific synthesis of this compound is not documented, analogous arylidene-chromenediones are typically synthesized via condensation reactions. For example, a general method involves refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in DMF/acetic acid mixtures, followed by recrystallization . Optimization may require adjusting stoichiometry, solvents (e.g., THF for improved solubility ), and catalysts.

Q. How can the Z-configuration of the methylidene group be confirmed experimentally?

The Z-configuration can be confirmed using X-ray crystallography, as demonstrated for structurally similar chromen-2,4-diones . Alternatively, nuclear Overhauser effect (NOE) NMR experiments can distinguish between Z and E isomers by analyzing spatial proximity of protons on the methylidene and anilino groups.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To identify aromatic protons, trifluoromethyl groups, and methylidene connectivity.
  • IR Spectroscopy : To confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • UV-Vis : To assess chromene conjugation effects .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in the synthesis of arylidene-chromenediones?

Yield optimization may involve:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalysis : Acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions to accelerate condensation .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) to drive equilibria toward product formation .
  • Purification : Column chromatography or recrystallization from DMF/ethanol mixtures .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations can predict:

  • Electrophilic/Nucleophilic Sites : By mapping electrostatic potential surfaces.
  • Reaction Pathways : For Michael addition or cyclization reactions involving the methylidene group.
  • Biological Target Binding : Molecular docking studies to assess interactions with enzymes (e.g., antimicrobial targets ).

Q. What methodologies are used to analyze potential biological activities, such as antimicrobial effects?

  • Minimum Inhibitory Concentration (MIC) Assays : To evaluate growth inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains .
  • Structure-Activity Relationship (SAR) Studies : Modifying the trifluoromethyl or anilino groups to correlate substituent effects with bioactivity .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Cross-Validation : Compare NMR/IR data with structurally validated analogs (e.g., 3-(4-chlorophenyl)chromen-2-ones ).
  • Dynamic NMR : Resolve tautomerism or conformational exchange causing signal splitting.
  • Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What are the key considerations in designing stability studies for this compound under various conditions?

  • pH Stability : Assess degradation in acidic/basic buffers (e.g., HPLC monitoring).
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity : UV exposure tests to evaluate photodegradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione
Reactant of Route 2
3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione

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